molecular formula C13H16N2O2 B2685979 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide CAS No. 91189-04-7

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B2685979
CAS RN: 91189-04-7
M. Wt: 232.283
InChI Key: BLZVPYLBVJENNU-UHFFFAOYSA-N
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Description

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound . It has a molecular weight of 232.28 . The IUPAC name for this compound is 1-benzyl-5-oxo-3-pyrrolidinecarboxamide .


Molecular Structure Analysis

The molecular structure of 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide is represented by the formula C13H16N2O2 . The InChI code for this compound is 1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) .

The boiling point and other physical properties are not specified in the sources I found .

Scientific Research Applications

Experimental and Theoretical Studies

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide is involved in various experimental and theoretical studies. For instance, it has been used in the functionalization reactions of related chemical compounds. Such studies explore its reactivity and potential applications in synthetic chemistry, as shown in the study by Yıldırım et al. (2005) where the 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamides (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis and Biological Activity Prediction

The compound is also significant in the synthesis of novel chemical structures. Kharchenko et al. (2008) demonstrated the synthesis of bicyclic systems using 5-oxopyrrolidine-3-carboxylic acids, and the biological activity of these compounds was predicted using computational methods (Kharchenko, Detistov, & Orlov, 2008).

Antiviral and Antimicrobial Research

In the field of pharmacology, derivatives of 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide are investigated for their potential antiviral and antimicrobial properties. For example, Pace et al. (2007) reported on the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as potent inhibitors of HIV-integrase (Pace et al., 2007).

Antiallergic Activity Studies

Research into the antiallergic properties of related compounds has also been conducted. Nohara et al. (1985) synthesized compounds with antiallergic activity, including derivatives of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, which are structurally related to 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).

Antioxidant Activity

Additionally, research into the antioxidant properties of related compounds has been explored. Tumosienė et al. (2019) synthesized novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluated their antioxidant activity, highlighting the potential of structurally similar compounds in this field (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Cancer Treatment Research

In the realm of cancer treatment, derivatives of 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide have been investigated for their potential use. The study by Penning et al. (2009) on the discovery of a PARP inhibitor for cancer treatment is an example of how derivatives of this compound are being explored in oncology research (Penning et al., 2009).

Neuroleptic Activity

The neuroleptic activity of related compounds has been a subject of study as well. Iwanami et al. (1981) synthesized and evaluated a series of benzamides, including derivatives of 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide, for their potential neuroleptic properties (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Supramolecular Chemistry

Finally, in the field of supramolecular chemistry, derivatives of 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide have been explored for their potential applications. Cantekin, de Greef, and Palmans (2012) reviewed the use of benzene-1,3,5-tricarboxamides (BTAs), compounds structurally related to 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide, in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-14-13(17)11-7-12(16)15(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZVPYLBVJENNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide

Synthesis routes and methods I

Procedure details

0.2 mole of (1-benzyl-2-oxo-4-pyrrolidinyl)carboxylic acid (described in Journal of Organic Chemistry, 1961; 26: p 1519) is dissolved in 200 cm3 of methylene chloride. The mixture is treated with 32.4 g of carbonyldiimidazole. It is left in contact for 1 hour and then a solution consisting of 20 g of methylamine and 200 cm3 of methylene chloride is added. The mixture is left in contact for 12 hours at room temperature, washed with water and then dried over magnesium sulfate. An oil which is the expected compound is obtained.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 100 g (0.43 mole) of methyl 5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate [J. Org. Chem., 26, 1519 (1961)], 500 ml methanol and 100 g (3.2 mole) of methylamine was heated at 100° C. in a pressure reactor for 16 hours. The reaction mixture was cooled and the ammonia and methanol were removed under reduced pressure. The residue was taken up in dichloromethane and washed with 3×100 ml 1N sodium hydroxide. The organic layer was dried over magnesium sulfate and the solvent removed at reduced pressure to give 88.3 g of N-methyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide as a white solid, mp 82.5°-83.0° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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